molecular formula C20H16N2 B187706 1-Benzyl-2-phenyl-1H-benzoimidazole CAS No. 739-88-8

1-Benzyl-2-phenyl-1H-benzoimidazole

Cat. No. B187706
CAS RN: 739-88-8
M. Wt: 284.4 g/mol
InChI Key: LCFXRSKBJWQHON-UHFFFAOYSA-N
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Description

1-Benzyl-2-phenyl-1H-benzoimidazole is a chemical compound with the molecular formula C20H16N2 . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds . This compound has been synthesized by the reaction of benzaldehyde with o-phenyl-endiamine and l-proline .


Synthesis Analysis

The synthesis of 1-Benzyl-2-phenyl-1H-benzoimidazole involves the reaction of benzaldehyde with o-phenyl-endiamine and l-proline . Other synthetic routes involve carboxylic acid with o-phenyl-endiamine, but these methods require harsh conditions and often result in poor yields .


Molecular Structure Analysis

The benzimidazole group in 1-Benzyl-2-phenyl-1H-benzoimidazole makes a dihedral angle of 29.04° with the attached benzene ring, and is approximately perpendicular to the plane of the benzyl group . The molecular weight of this compound is 284.36 .


Physical And Chemical Properties Analysis

1-Benzyl-2-phenyl-1H-benzoimidazole has a molecular weight of 284.36 . The compound is a solid and appears in the form of tabular crystals .

Scientific Research Applications

Antimicrobial and Genotoxic Properties

1-Benzyl-2-phenyl-1H-benzoimidazole derivatives have been studied for their antimicrobial and genotoxic activities. For instance, benzoimidazole derivatives have shown significant effects against various microbial strains, indicating their potential as antimicrobial agents (Benvenuti et al., 1997).

Catalytic Applications

These compounds are also involved in catalytic processes. Research has shown that 1-benzyl-2-phenyl-1H-benzoimidazole can be used to create unsymmetrical bidentate chalcogen ligands, which are instrumental in catalytic reactions involving transfer hydrogenation (Sharma et al., 2014).

Luminescent Properties

There is significant interest in the luminescent properties of compounds derived from 1-benzyl-2-phenyl-1H-benzoimidazole. These properties are exploited in the synthesis of phosphorescent iridium complexes, which have applications in electrophosphorescence devices due to their bright photoluminescence (Zhang, Li, & Wang, 2013).

Antihypertensive Activity

Research has also been conducted on the synthesis of 1-benzyl-2-phenyl-1H-benzoimidazole derivatives for their potential antihypertensive properties. These studies indicate that such derivatives could be developed as antihypertensive agents (Sharma, Kohli, & Sharma, 2010).

Heparanase Inhibition

Another application is in the inhibition of heparanase, an enzyme involved in tumor metastasis and angiogenesis. Certain 1-benzyl-2-phenyl-1H-benzoimidazole derivatives have been identified as potent inhibitors of heparanase, which could be significant in cancer treatment (Pan et al., 2006).

Safety And Hazards

When handling 1-Benzyl-2-phenyl-1H-benzoimidazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

1-benzyl-2-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-3-9-16(10-4-1)15-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFXRSKBJWQHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361117
Record name 1-Benzyl-2-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-phenyl-1H-benzoimidazole

CAS RN

739-88-8
Record name 1-Benzyl-2-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flask were added 3 g 2-phenylbenzimidazole, 2.8 g potassium carbonate, 40 ml N,N-dimethylformamide and the mixture was stirred under nitrogen. 3.6 g Benzyl chloride were added and the mixture was heated to 75 C for 8 hrs. The reaction was cooled to 50 C and quenched with 40 ml of water and cooled to 5 C. The product was filtered, washed with water. The product was recrystallized by dissolving in 57 ml acetonitrile at reflux and 39 ml water were added. After cooling to 5 C, the product was filtered, washed and dried giving 3.1 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Zhang, B Li, J Wang - Chemical Research in Chinese Universities, 2013 - Springer
… In this work, we attempted to synthesize three novel cyclometalated ligands, 1-benzyl-2-phenyl-1H-benzoimidazole (BPBM), 1-(4-methoxy-benzyl)-2-(4-methoxy-phenyl)-1H-ben…
Number of citations: 1 link.springer.com
Y Jiang, S Jia, X Li, Y Sun, W Li, W Zhang, G Xu - Chemical Papers, 2018 - Springer
… 2, the obtained products included 2-phenyl-1H-benzoimidazole (3) and 1-benzyl-2-phenyl-1H-benzoimidazole (4) in the ratio of 32:68, which indicated that the chemoselectivity of the …
Number of citations: 28 link.springer.com
C Valles-Garcia, M Cabrero-Antonino… - Journal of colloid and …, 2020 - Elsevier
… those cases in where the oxidation step does not occur at a sufficient rate, formation of byproducts such as N,N′-dibenzylidenediimine (5) and 1-benzyl-2-phenyl-1H-benzoimidazole (6…
Number of citations: 18 www.sciencedirect.com
YS Lee, YH Cho, SJ Lee, JK Bin, JH Yang, GS Chae… - Tetrahedron, 2015 - Elsevier
A simple, convenient, and environmentally benign protocol for the synthesis of benzimidazoles from ortho-phenylenediamines and aldehydes via aerobic oxidation was developed in …
Number of citations: 80 www.sciencedirect.com
JLS Milani, W de Almeida Bezerra, AKSM Valdo… - Polyhedron, 2019 - Elsevier
The synthesis and characterization of four zinc(II) complexes with monodentate 1,2-disubstituted benzimidazole ligands and their catalytic activity in the cycloaddition of CO 2 and …
Number of citations: 22 www.sciencedirect.com
MA Bhosale, BM Bhanage - Advanced Powder Technology, 2015 - Elsevier
This work reports a rapid, efficient and economical synthesis of nickel oxide nanorods via microwave assisted method. The synthesis of nickel oxide nanorods has been achieved by …
Number of citations: 48 www.sciencedirect.com
C Vallés García - 2021 - riunet.upv.es
[ES] La presente tesis doctoral ha mostrado la posibilidad de diseñar sitios activos de MOFs y materiales basados en grafeno para ser utilizados como catalizadores con actividad …
Number of citations: 2 riunet.upv.es

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